3,3-Dimethyl-1,5-dioxonane-6,9-dione
Description
Structure
3D Structure
Properties
CAS No. |
7445-18-3 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3,3-dimethyl-1,5-dioxonane-6,9-dione |
InChI |
InChI=1S/C9H14O4/c1-9(2)5-12-7(10)3-4-8(11)13-6-9/h3-6H2,1-2H3 |
InChI Key |
OYTPRMNLNFBYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)CCC(=O)OC1)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3,3 Dimethyl 1,5 Dioxonane 6,9 Dione and Its Structural Analogues
Retrosynthetic Analysis and Strategic Disconnections for the 1,5-Dioxonane-6,9-dione Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. icj-e.org For the 1,5-dioxonane-6,9-dione core, the key functional groups are two ester linkages within a nine-membered ring. The logical disconnections for esters are the carbon-oxygen bonds between the carbonyl group and the oxygen.
Applying this to the 1,5-dioxonane-6,9-dione core, two primary disconnections are possible, both at the ester C-O bonds. This approach simplifies the macrocyclic structure into a linear precursor. This linear molecule would be a hydroxy dicarboxylic acid or a dihydroxy-diacid derivative, which can be further broken down. A logical disconnection of the 1,5-dicarbonyl relationship points towards a Michael addition strategy. deanfrancispress.com This retrosynthetic approach reveals that the core can be conceptually assembled from a dicarboxylic acid and a diol. Specifically for 3,3-Dimethyl-1,5-dioxonane-6,9-dione, this would involve a dicarboxylic acid and 2,2-dimethylpropane-1,3-diol.
Established Synthetic Pathways for Macrocyclic Dioxo-Diones
The synthesis of macrocyclic dioxo-diones often relies on the cyclization of linear precursors. These methods aim to overcome the challenges of macrocyclization, such as competing intermolecular polymerization.
A common and direct method for synthesizing macrocyclic dioxo-diones is the esterification of a dicarboxylic acid with a diol. researchgate.netiosrjournals.org This intermolecular condensation reaction forms the desired macrocycle. The choice of the dicarboxylic acid and diol determines the size and substitution pattern of the resulting ring. For instance, the synthesis of adipic acid from 1,6-hexanediol (B165255) highlights the transformation of diols into dicarboxylic acids, which can then be used in macrocyclization reactions. researchgate.net
The efficiency of macrocyclization is highly dependent on the reaction conditions, particularly the use of condensing agents and catalytic systems. acs.org These reagents activate the carboxylic acid, facilitating the esterification reaction under milder conditions and promoting intramolecular cyclization over intermolecular polymerization.
N,N´-Dicyclohexylcarbodiimide (DCC) is a widely used condensing agent in the synthesis of esters and amides. researchgate.net In the context of macrocyclization, DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the diol, leading to the formation of the ester bond and the release of N,N´-dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration. researchgate.netchemicalbook.com The reaction conditions are typically mild, which is advantageous for the synthesis of complex molecules. researchgate.net
| Condensing Agent | Byproduct | Key Advantages |
| N,N´-Dicyclohexylcarbodiimide (DCC) | N,N´-Dicyclohexylurea (DCU) | Mild reaction conditions, insoluble byproduct is easily removed. researchgate.netchemicalbook.com |
Besides DCC, a variety of other activating agents and catalytic systems are employed in macrocyclization. Phosphonium salts, such as bromotripyrrolidinophosphonium hexafluorophosphate, can be used without the need for additives like 1-hydroxybenzotriazole (B26582) (HOBt). Another example is the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in what is known as the Shiina macrolactonization, which proceeds under basic conditions. Acid catalysis can also be employed, though it often requires harsher conditions. The choice of catalyst can significantly influence the yield and selectivity of the macrocyclization reaction. nih.govnih.gov
| Activating Agent/Catalyst | Description |
| Phosphonium salts | Effective condensing agents that often do not require additives. |
| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Used in the Shiina macrolactonization under basic conditions. |
| Acid/Base Catalysis | Can facilitate esterification, though acid catalysis may require harsher conditions. nih.govnih.gov |
Role of Condensing Agents and Catalytic Systems in Macrocyclization
Development of Novel and Mechanistically Elucidated Synthetic Protocols for this compound
Future development in this area could focus on enzyme-catalyzed macrocyclization to improve efficiency and stereoselectivity. Additionally, the use of computational studies could help in understanding the conformational pre-organization of the linear precursor, which is crucial for efficient cyclization, and in designing new catalysts or templates to facilitate the ring-closing step. The exploration of ring-closing metathesis (RCM) could also offer an alternative route, although this would require a different set of precursors.
Exploration of Atom-Economical and Sustainable Synthetic Approaches
The principles of green chemistry and atom economy are increasingly pivotal in modern organic synthesis, steering the development of efficient and environmentally benign methodologies. For the synthesis of this compound and its analogues, several strategies can be envisaged that align with these principles.
One of the most direct and atom-economical approaches to cyclic diesters is through the macrolactonization of a corresponding linear hydroxy acid precursor. In the context of this compound, this would involve the cyclization of a molecule containing two ester functionalities. A potential sustainable route could involve the use of biocatalysis, employing lipases or esterases to facilitate the intramolecular cyclization, often under mild reaction conditions and with high selectivity, thereby minimizing the use of protecting groups and harsh reagents.
Another promising avenue is the application of ring-closing metathesis (RCM), a powerful tool for the formation of cyclic structures. While not strictly a 100% atom-economical reaction due to the liberation of a small volatile alkene (e.g., ethene), its catalytic nature and tolerance of a wide range of functional groups make it a highly efficient method. A hypothetical RCM approach to a structural analogue of this compound is depicted in the table below.
| Reactant | Catalyst | Product | Byproduct |
| Di-alkenyl ester | Grubbs' Catalyst | Unsaturated Dioxonane-dione | Ethene |
Furthermore, tandem reactions that form multiple bonds in a single operation are inherently atom-economical. A hypothetical tandem reaction for the synthesis of the this compound core could involve a domino Michael addition-lactonization sequence, where a suitable precursor undergoes an intramolecular cyclization cascade.
Stereochemical Control and Regioselective Synthesis of Dioxonane Isomers
The synthesis of specific isomers of dioxonanes, particularly those with multiple stereocenters, necessitates a high degree of stereochemical and regioselective control. While this compound itself does not possess stereocenters on the ring, the introduction of substituents would require such control.
For the regioselective synthesis of dioxonane isomers, the choice of cyclization strategy is crucial. For instance, in a macrolactonization approach, the regioselectivity would be dictated by the position of the hydroxyl and carboxylic acid functionalities in the linear precursor. The use of directing groups can also be employed to favor the formation of a specific regioisomer.
Stereochemical control in the synthesis of substituted dioxonanes can be achieved through various methods. The use of chiral auxiliaries attached to the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. Asymmetric catalysis, employing chiral catalysts, is another powerful tool for the enantioselective synthesis of specific stereoisomers. For example, a chiral catalyst could be used in a kinetic resolution of a racemic mixture of a linear precursor, leading to the formation of an enantiomerically enriched dioxonane.
A summary of potential stereocontrol strategies is presented in the following table:
| Strategy | Description | Potential Outcome |
| Chiral Auxiliary | A chiral molecule temporarily incorporated into the reactant to direct the stereochemistry of a subsequent reaction. | Diastereoselective synthesis of a specific dioxonane isomer. |
| Asymmetric Catalysis | The use of a chiral catalyst to influence the stereochemical outcome of a reaction. | Enantioselective synthesis of a specific dioxonane enantiomer. |
| Substrate Control | The inherent stereochemistry of the starting material dictates the stereochemistry of the product. | Stereospecific synthesis of a dioxonane isomer. |
Functionalization and Structural Diversification of this compound
The functionalization of the this compound scaffold is key to exploring its potential applications and synthesizing a library of structurally diverse analogues.
The introduction of substituents onto the dioxonane ring can be achieved through various chemical transformations targeting the existing functional groups or the carbon backbone. The presence of two ester groups offers opportunities for a range of reactions. For instance, the carbonyl groups could be targeted for nucleophilic addition reactions, although this would likely lead to ring opening.
A more viable approach for introducing peripheral substituents would be to functionalize the carbon atoms of the ring. The methylene (B1212753) groups adjacent to the carbonyls (alpha-positions) are susceptible to deprotonation and subsequent alkylation, halogenation, or acylation. The gem-dimethyl group at the 3-position is relatively inert, but the adjacent methylene groups could potentially be targeted for functionalization.
| Position | Potential Reaction | Introduced Substituent |
| α- to carbonyl | Enolate formation followed by alkylation | Alkyl group |
| α- to carbonyl | Halogenation | Halogen atom |
| Other ring positions | C-H activation (hypothetical) | Various functional groups |
The modification of the nine-membered ring of this compound through ring expansion or contraction would lead to novel heterocyclic systems with potentially different properties.
Ring expansion could theoretically be achieved through several methods. For example, a Beckmann rearrangement of an oxime derivative of one of the ketone functionalities could lead to the insertion of a nitrogen atom into the ring, forming a ten-membered lactam-lactone. Another possibility is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to induce a one-carbon ring expansion.
Ring contraction of the dioxonane framework could be explored through reactions such as the Wolff rearrangement of a diazoketone derived from one of the carbonyl groups. wikipedia.org This would involve the extrusion of nitrogen gas and the formation of a ketene, which could then be trapped intramolecularly to form an eight-membered ring system. The Favorskii rearrangement of an α-halo ketone derivative could also be a potential route for ring contraction. wikipedia.org
A summary of these potential ring modification strategies is provided below:
| Transformation | Key Reagent/Reaction | Resulting Ring System |
| Ring Expansion | Beckmann Rearrangement | Ten-membered lactam-lactone |
| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Ten-membered dioxonane-dione |
| Ring Contraction | Wolff Rearrangement | Eight-membered lactone-ketone |
| Ring Contraction | Favorskii Rearrangement | Eight-membered carboxylic acid derivative |
Chemical Reactivity and Reaction Mechanisms of 3,3 Dimethyl 1,5 Dioxonane 6,9 Dione
Mechanistic Investigations of Hydrolytic Stability and Ring-Opening Reactions of 3,3-Dimethyl-1,5-dioxonane-6,9-dione
The structure of this compound, a nine-membered ring containing two ester (lactone) functionalities, suggests that it will be susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of two carbonyl groups can influence the rate and mechanism of ring-opening. The gem-dimethyl group at the 3-position may introduce some steric hindrance, potentially affecting the rate of nucleophilic attack at the adjacent carbonyl carbon.
Studies on Transesterification and Oligomerization Pathways
Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is a plausible reaction for this compound. This reaction is typically catalyzed by acids or bases. In the presence of an alcohol, one or both of the lactone functionalities could undergo transesterification.
Furthermore, under appropriate conditions, such as the presence of a suitable catalyst and elevated temperatures, ring-opening polymerization could lead to the formation of oligomers or polymers. This process would involve the nucleophilic attack of a propagating chain end on a monomer molecule, leading to ring-opening and chain extension. The properties of the resulting oligomers or polymers would be dependent on the reaction conditions and the catalyst used. Analogous ring-opening polymerizations of other lactones are well-documented, but specific studies on the oligomerization pathways of this compound have not been reported.
Electrophilic and Nucleophilic Reactivity at the Dioxo-Dione Moieties
The two carbonyl carbons of the dione (B5365651) moieties are electrophilic centers and are susceptible to attack by nucleophiles. The reactivity of these centers would be influenced by both steric and electronic factors. The gem-dimethyl group may sterically hinder attack at the C6 carbonyl, potentially leading to preferential reaction at the C9 carbonyl, although this is speculative without experimental evidence.
The oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as nucleophiles or Brønsted-Lowry bases, for example, by protonation in the presence of a strong acid. The enolate anions, which could be formed by deprotonation of the α-carbons (positions 7 and 8), would be potent nucleophiles and could participate in a variety of carbon-carbon bond-forming reactions. However, detailed studies on the electrophilic and nucleophilic reactivity of this specific molecule are absent from the scientific literature.
Catalytic Transformations and Controlled Organic Reactions Involving this compound
A variety of catalytic transformations could theoretically be applied to this compound. For instance, metal-catalyzed reductions could selectively reduce one or both of the carbonyl groups. Catalytic hydrogenation could potentially lead to the corresponding diol.
Controlled organic reactions, such as aldol (B89426) condensations or Claisen condensations, could be envisioned if stable enolates can be formed. The outcomes of such reactions would be highly dependent on the choice of catalyst, solvent, and reaction conditions. Without specific experimental data, any discussion of catalytic transformations remains theoretical.
Analysis of Thermal Decomposition Pathways and Kinetic Parameters
The thermal stability of this compound and its decomposition pathways are not documented. Generally, lactones can undergo thermal decomposition through various mechanisms, including decarboxylation or fragmentation into smaller molecules. The presence of the gem-dimethyl group might influence the decomposition mechanism.
Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethyl 1,5 Dioxonane 6,9 Dione and Its Chemical Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of a molecule in solution. For a molecule such as 3,3-Dimethyl-1,5-dioxonane-6,9-dione, with its nine-membered ring, NMR provides critical insights into not only the connectivity of atoms but also its complex conformational dynamics.
Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide the foundational data for structural analysis. The ¹H NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum would do the same for the carbon atoms. Based on the structure of this compound, a set of expected chemical shifts can be predicted.
Illustrative 1D NMR Data:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₂ | ~4.0 - 4.2 | ~65 - 70 |
| C3-(CH₃)₂ | ~1.1 - 1.3 | ~20 - 25 |
| C3 | - | ~35 - 40 |
| C4-CH₂ | ~3.9 - 4.1 | ~68 - 73 |
| C6=O | - | ~170 - 175 |
| C7-CH₂ | ~2.5 - 2.7 | ~30 - 35 |
| C8-CH₂ | ~2.4 - 2.6 | ~28 - 33 |
| C9=O | - | ~170 - 175 |
Note: This data is illustrative and based on typical values for similar functional groups.
To confirm the atomic connectivity and establish the complete molecular framework, a suite of two-dimensional (2D) NMR experiments is essential. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key COSY correlation would be expected between the protons on C7 and C8, confirming the ethylene (B1197577) bridge between the two carbonyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign each proton signal to its corresponding carbon atom in the illustrative data table above. For example, the proton signal around 4.0 ppm would show a cross-peak with the carbon signal around 70 ppm, assigning them to one of the -CH₂-O- groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, providing long-range connectivity information that is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include:
The methyl protons (C3-CH₃) correlating to the quaternary carbon (C3) and the adjacent methylene (B1212753) carbons (C2 and C4).
The methylene protons at C4 correlating to the ester carbonyl carbon at C6.
The methylene protons at C7 correlating to the other ester carbonyl carbon at C9.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is vital for determining the molecule's three-dimensional conformation and stereochemistry. ufrgs.br For a flexible nine-membered ring, NOESY could reveal through-space interactions between protons across the ring, helping to define its preferred conformation in solution.
Dynamic NMR Spectroscopy for Elucidating Conformational Exchange Processes
Nine-membered rings are known for their conformational complexity, often existing as a mixture of several low-energy conformers that interconvert rapidly at room temperature. iucr.orgprinceton.edu These rings possess significant ring strain, and unlike the well-defined chair conformation of cyclohexane, they can adopt multiple arrangements such as boat-chair and twist-boat-chair forms. csbsju.edunih.gov
Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, is the primary method for studying these conformational exchange processes.
At High Temperatures: If the rate of interconversion between conformers is fast on the NMR timescale, the spectrum shows a single set of time-averaged signals.
At Low Temperatures: As the sample is cooled, the rate of interconversion slows. If the energy barrier is overcome, the spectrum will broaden and eventually resolve into separate sets of signals for each distinct conformer present at a significant population. This "freezing out" of conformations allows for the characterization of individual conformers and the calculation of the energy barriers between them.
For this compound, variable-temperature NMR would likely reveal a dynamic equilibrium between two or more ring conformations, providing quantitative data on the thermodynamics and kinetics of the ring-flipping processes.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. It is also used to study the fragmentation patterns of ions, providing further structural confirmation.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is ideal for analyzing moderately polar molecules like this compound without causing significant fragmentation in the ion source. nih.govrsc.org In positive ion mode, the compound would be expected to form protonated molecules [M+H]⁺ and adducts with alkali metals, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high mass accuracy of an HRMS instrument (e.g., an Orbitrap or TOF analyzer) would allow for the confident confirmation of the molecular formula, C₉H₁₄O₄.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique, particularly useful for analyzing polymers and detecting cyclic oligomers that can form during synthesis or polymerization. nih.govtandfonline.com While a single molecule of this compound would be readily observed, MALDI-MS is also highly effective at identifying dimers, trimers, or other oligomeric species, which often form in polycondensation reactions. nih.govjku.at This analysis could reveal impurities or byproducts from its synthesis.
Tandem Mass Spectrometry (MS/MS) for De Novo Structural Confirmation
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion, such as the [M+H]⁺ ion of the target compound) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). rsc.org The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint. researchgate.net
For the protonated molecule of this compound, fragmentation would likely be initiated by cleavage of the ester bonds, which are the most labile sites. A plausible fragmentation pathway could involve the loss of small neutral molecules.
Illustrative MS/MS Fragmentation Data for [C₉H₁₄O₄+H]⁺ (m/z 187.0965):
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 187.0965 | 115.0754 | C₄H₆O₂ | Loss of a C4 fragment containing one ester group |
| 187.0965 | 87.0441 | C₅H₈O₂ | Loss of the neopentyl glycol-derived portion |
| 115.0754 | 87.0441 | CO | Loss of carbon monoxide from an acylium ion |
Note: This data is illustrative, representing a plausible fragmentation pattern for this class of compound.
Analysis of these fragmentation pathways allows for a step-by-step reconstruction of the molecule, confirming the presence of the key functional groups and their connectivity, thus providing de novo structural confirmation. rsc.org
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions
While NMR spectroscopy provides detailed information about the structure and dynamics of a molecule in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional map of electron density.
This analysis would definitively determine:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice, revealing the specific conformation the nine-membered ring adopts in the solid state. mdpi.com This may be one of the low-energy conformers observed by dynamic NMR, or a different conformation stabilized by crystal packing forces.
Intermolecular Interactions: How individual molecules pack together in the crystal. It would identify and characterize any non-covalent interactions, such as C-H···O hydrogen bonds, which could influence the physical properties of the material.
Absolute Stereochemistry: If a chiral synthesis were performed, X-ray crystallography using anomalous dispersion could be used to determine the absolute configuration of the stereocenters.
Illustrative Crystal Data Table:
| Parameter | Value |
| Chemical formula | C₉H₁₄O₄ |
| Formula weight | 186.20 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.1, 8.5, 12.3 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1025 |
| Z | 4 |
Note: This data is hypothetical and represents typical values for a small organic molecule.
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Fingerprints
The primary functional groups within this compound that give rise to characteristic vibrational bands include the carbonyl groups (C=O) of the dione (B5365651) moiety, the ether linkages (C-O-C) of the dioxonane ring, and the gem-dimethyl group C(CH₃)₂.
Detailed Research Findings: A Predictive Analysis
Carbonyl (C=O) Stretching Vibrations: The two carbonyl groups within the nine-membered ring are expected to exhibit characteristic stretching vibrations in the region of 1700-1850 cm⁻¹. Due to the cyclic structure, these carbonyl groups are mechanically coupled, leading to two distinct stretching modes: a symmetric and an asymmetric stretch. This phenomenon is well-documented in cyclic anhydrides, which bear structural resemblance to the dione portion of the molecule. For instance, in cyclic anhydrides like 3,3-dimethylglutaric anhydride (B1165640), two strong C=O stretching bands are observed. The asymmetric stretch typically appears at a higher frequency (around 1800-1850 cm⁻¹) and is often more intense in the IR spectrum, while the symmetric stretch appears at a lower frequency (around 1750-1800 cm⁻¹) and can be more intense in the Raman spectrum.
Ether (C-O-C) Stretching Vibrations: The 1,5-dioxonane ring contains two ether-like C-O-C linkages. These are expected to produce strong bands in the IR spectrum in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. Similar to the carbonyl groups, these can also exhibit symmetric and asymmetric stretching modes. The exact positions will be influenced by the ring strain and conformation of the nine-membered ring.
Methyl (CH₃) Group Vibrations: The gem-dimethyl group at the 3-position gives rise to several characteristic vibrations. Asymmetric and symmetric C-H stretching modes are anticipated in the 2850-3000 cm⁻¹ region. Additionally, characteristic bending (scissoring) vibrations for the CH₃ groups are expected around 1450-1470 cm⁻¹ (asymmetric) and 1370-1390 cm⁻¹ (symmetric). The symmetric bending mode of a gem-dimethyl group often appears as a distinctive doublet.
Molecular Fingerprint Region: The region below 1500 cm⁻¹ constitutes the molecular fingerprint, where complex vibrations involving stretching and bending of the entire carbon-oxygen skeleton occur. These bands are unique to the specific structure of this compound and are highly sensitive to its conformation.
The following tables provide a predicted summary of the principal vibrational modes for this compound in both Infrared and Raman spectroscopy.
Table 1: Predicted Infrared (IR) Spectral Data for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 2975 - 2950 | Medium-Strong | Asymmetric C-H stretching of CH₃ groups |
| 2880 - 2860 | Medium | Symmetric C-H stretching of CH₃ groups |
| 1830 - 1800 | Strong | Asymmetric C=O stretching (dione) |
| 1780 - 1750 | Strong | Symmetric C=O stretching (dione) |
| 1470 - 1450 | Medium | Asymmetric CH₃ bending (scissoring) |
| 1390 - 1370 | Medium-Strong | Symmetric CH₃ bending (umbrella mode) |
| 1250 - 1150 | Strong | Asymmetric C-O-C stretching (ether) |
| 1100 - 1000 | Strong | Symmetric C-O-C stretching (ether) |
| Below 1000 | Medium-Weak | Skeletal C-C-O deformations and ring modes |
Table 2: Predicted Raman Spectral Data for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 2975 - 2950 | Strong | Asymmetric C-H stretching of CH₃ groups |
| 2880 - 2860 | Strong | Symmetric C-H stretching of CH₃ groups |
| 1830 - 1800 | Weak-Medium | Asymmetric C=O stretching (dione) |
| 1780 - 1750 | Strong | Symmetric C=O stretching (dione) |
| 1470 - 1450 | Medium | Asymmetric CH₃ bending (scissoring) |
| 1390 - 1370 | Medium | Symmetric CH₃ bending (umbrella mode) |
| 1250 - 1150 | Weak | Asymmetric C-O-C stretching (ether) |
| 1100 - 1000 | Medium | Symmetric C-O-C stretching (ether) |
| Below 1000 | Medium-Strong | Skeletal C-C-O deformations and ring modes |
It is important to note that computational methods, such as Density Functional Theory (DFT), would be highly valuable in providing a more precise theoretical vibrational spectrum. Such calculations could confirm these assignments and aid in the interpretation of any future experimental data.
Computational Chemistry and Theoretical Modeling of 3,3 Dimethyl 1,5 Dioxonane 6,9 Dione
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
A thorough investigation of 3,3-Dimethyl-1,5-dioxonane-6,9-dione would begin with quantum chemical calculations to determine its fundamental electronic properties. Methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) would be employed to optimize the molecule's geometry and calculate its electronic energy.
From these calculations, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. Furthermore, an analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. Without specific studies, values for these parameters for this compound remain unknown.
Detailed Conformational Analysis and Exploration of Energy Landscapes of the 9-Membered Dioxonane Ring
Nine-membered rings like the 1,5-dioxonane core of the target molecule are known for their conformational complexity. A detailed conformational analysis would be essential to understand its three-dimensional structure and behavior. Such an analysis would involve systematically searching the potential energy surface (PES) to identify all stable conformers (local minima) and the transition states that connect them.
This process would typically use a combination of molecular mechanics (MM) methods for an initial broad search, followed by higher-level DFT calculations to refine the energies and geometries of the identified conformers. The relative energies of these conformers, corrected for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies, would determine their populations at a given temperature. A study of hydrocarbon rings of 9-12 members has shown the existence of numerous stable conformers, suggesting that the dioxonane ring would also possess a complex energy landscape. However, the specific conformers, their relative stabilities, and the energy barriers for interconversion for this compound have not been calculated.
Theoretical Modeling of Reaction Pathways and Transition States for Synthetic and Degradation Processes
Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this would involve modeling its synthesis, such as the cyclization of a linear precursor, and its degradation, like hydrolytic ring-opening. Theoretical studies on the ring-opening polymerization (ROP) of other cyclic esters, which is a related process, have been extensively performed using DFT to map out reaction pathways.
These calculations would identify the transition state (TS) structures for each step of the proposed mechanism. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers could predict the feasibility and rate of the reaction. For instance, modeling the hydrolysis would involve locating the transition state for the nucleophilic attack of a water molecule on one of the ester's carbonyl carbons. To date, no such mechanistic pathways have been computationally modeled for this specific compound.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects
To understand how this compound behaves in a liquid environment, molecular dynamics (MD) simulations would be necessary. MD simulations model the movement of atoms and molecules over time, providing insights into solute-solvent interactions, solvation structures, and dynamic processes.
An MD simulation would place one or more molecules of this compound in a simulated box of solvent molecules (e.g., water or an organic solvent). By analyzing the simulation trajectory, one could calculate properties like the radial distribution function to understand how solvent molecules arrange around the solute. These simulations are crucial as solvent can significantly influence conformational preferences and reaction rates. While MD simulations are commonly used for esters and other organic molecules, no such studies have been published for this compound.
Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)
DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and verification. For this compound, DFT could be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for a proposed structure are then compared with experimental data to confirm the structure. Similarly, by calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The positions and intensities of the calculated peaks, particularly the characteristic C=O stretching frequencies of the dione (B5365651) functionality, could be compared to an experimental spectrum. The lack of computational studies means that no such predicted spectra are available for this compound.
Polymerization Chemistry of 3,3 Dimethyl 1,5 Dioxonane 6,9 Dione As a Potential Monomer
Principles of Ring-Opening Polymerization (ROP) of Cyclic Esters and Macrocyclic Lactones
Ring-opening polymerization is a crucial chain-growth polymerization mechanism for the synthesis of a diverse range of aliphatic polyesters. This process involves the cleavage of a cyclic monomer, followed by the addition of the opened monomer to a growing polymer chain. The driving force for this reaction is typically the release of ring strain inherent in the cyclic monomer. For cyclic esters, this process is particularly significant as it provides a route to biodegradable and biocompatible polymers with a wide range of applications.
The mechanism of ROP can proceed through various pathways, including cationic, anionic, and coordination-insertion mechanisms, depending on the initiator or catalyst employed. The choice of catalyst is paramount as it dictates the rate of polymerization, the control over the polymer's molecular weight and dispersity, and in some cases, the stereochemistry of the resulting polymer.
Commonly employed catalysts for the ROP of cyclic esters include metal-based systems, such as those containing tin, aluminum, and indium, as well as organocatalysts. These catalysts function by activating the monomer, typically by coordinating to the carbonyl oxygen of the ester group, which facilitates the nucleophilic attack by the initiator or the growing polymer chain end, leading to the ring-opening event.
Investigation into the Polymerizability of 3,3-Dimethyl-1,5-dioxonane-6,9-dione
While no direct studies on the polymerizability of this compound have been identified, we can extrapolate potential behaviors based on analogous systems. The presence of two ester linkages within a nine-membered ring suggests that it could, in principle, undergo ROP. The gem-dimethyl substitution at the 3-position may influence its reactivity and the properties of the resulting polymer.
Exploration of Metal-Catalyzed ROP Systems (e.g., Tin, Aluminum, Indium-based Catalysts)
Metal-based catalysts are highly effective for the ROP of a variety of cyclic esters. For a hypothetical polymerization of this compound, one could consider the following established catalyst systems:
Tin-based catalysts , particularly tin(II) octoate (Sn(Oct)₂), are widely used due to their high efficiency and solubility. In a potential scenario, Sn(Oct)₂ would likely coordinate to one of the carbonyl oxygens of the monomer, activating it for nucleophilic attack by an alcohol initiator. This would initiate the polymerization, with the growing polymer chain subsequently acting as the nucleophile to propagate the chain.
Aluminum-based catalysts , such as aluminum alkoxides, are also known for their ability to catalyze the ROP of cyclic esters, often providing good control over the polymerization. The mechanism is believed to proceed via a coordination-insertion pathway, where the monomer inserts into the aluminum-alkoxide bond.
Indium-based catalysts have emerged as another class of effective catalysts for ROP. Dinuclear indium complexes, for instance, have shown high activity and stereoselectivity in the polymerization of lactide. It is plausible that such catalysts could also be effective for the polymerization of this compound.
The table below summarizes potential metal-based catalyst systems that could be explored for the ROP of this compound, based on their proven efficacy with other cyclic esters.
| Catalyst Type | Example Catalyst | Potential Mechanism | Expected Control |
| Tin-based | Tin(II) octoate (Sn(Oct)₂) | Coordination-Insertion | Moderate to Good |
| Aluminum-based | Aluminum isopropoxide | Coordination-Insertion | Good to Excellent |
| Indium-based | Dinuclear Indium Complexes | Coordination-Insertion | Excellent, potential for stereocontrol |
Development of Organocatalytic Strategies for ROP of this compound
In recent years, organocatalysis has gained significant attention for ROP as a metal-free alternative, which is particularly advantageous for biomedical applications. For the hypothetical polymerization of this compound, several organocatalytic strategies could be envisioned:
Hydrogen-bonding catalysts , such as thiourea-amines or bifunctional phosphazenes, could activate the monomer by forming hydrogen bonds with the carbonyl oxygen, thereby enhancing its electrophilicity and susceptibility to nucleophilic attack.
N-Heterocyclic carbenes (NHCs) are powerful nucleophilic catalysts that can initiate ROP by directly attacking the carbonyl carbon of the cyclic ester.
Brønsted acids and bases can also be employed to catalyze ROP, although they may offer less control compared to other systems.
The development of organocatalytic strategies would be a critical step in exploring the "green" synthesis of polyesters from this monomer.
Kinetic and Thermodynamic Studies of the Polymerization Process
Should the polymerization of this compound be successfully demonstrated, detailed kinetic and thermodynamic studies would be essential to understand the polymerization process.
Kinetic studies would involve monitoring the monomer conversion over time under various conditions (e.g., different catalysts, temperatures, and concentrations). This would allow for the determination of the reaction order, rate constants, and activation energy, providing insights into the polymerization mechanism.
Thermodynamic studies would focus on determining the ceiling temperature (Tc) of the polymerization, which is the temperature at which the rate of polymerization equals the rate of depolymerization. The enthalpy and entropy of polymerization would also be key parameters to determine the thermodynamic feasibility of the ROP. The nine-membered ring structure of this compound suggests that it may possess significant ring strain, which would be a favorable thermodynamic driving force for polymerization.
Control of Polymer Microstructure and Architecture
The properties of the resulting polymer are heavily influenced by its microstructure and architecture. For a polymer derived from this compound, achieving control over these aspects would be a primary research goal.
Stereoregular Polymerization and Tacticity Control (if applicable)
The monomer this compound is achiral. Therefore, issues of stereoregular polymerization and tacticity control, which are critical for chiral monomers like lactide, would not be applicable in the homopolymerization of this specific monomer. However, if this monomer were to be copolymerized with a chiral monomer, the choice of catalyst could potentially influence the stereosequence of the resulting copolymer.
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Environmental Fate and Abiotic Degradation Pathways of 3,3 Dimethyl 1,5 Dioxonane 6,9 Dione
Studies on Hydrolytic Degradation Kinetics and Mechanisms Under Diverse Environmental Conditions
No specific studies detailing the hydrolytic degradation kinetics or mechanisms for 3,3-Dimethyl-1,5-dioxonane-6,9-dione were found.
In principle, the ester linkages in the dioxonane ring are susceptible to hydrolysis, a process that would be significantly influenced by pH and temperature. This reaction would involve the cleavage of the ester bonds by water, leading to the formation of one or more linear hydroxy-carboxylic acids. The rate of this hydrolysis would be expected to be faster under acidic or basic conditions compared to neutral pH. The presence of the dimethyl group at the 3-position might introduce steric effects that could influence the rate of hydrolysis compared to unsubstituted analogs, but the extent of this effect has not been experimentally determined.
Table 1: Hydrolytic Degradation Data for this compound
| pH | Temperature (°C) | Half-life (t½) | Degradation Products |
|---|
Assessment of Biodegradation by Environmental Microorganisms and Ecosystem Impact (excluding mammalian metabolism)
There is no available information on the biodegradation of this compound by environmental microorganisms or its impact on ecosystems.
Biodegradation of polyesters and their cyclic monomers is a well-known process, often initiated by microbial enzymes such as esterases and lipases that hydrolyze the ester bonds. It is plausible that various bacteria and fungi in soil and aquatic environments could degrade this compound. The process would likely begin with enzymatic hydrolysis to open the ring structure, followed by the further metabolism of the resulting linear molecules. The rate and extent of biodegradation would depend on various factors, including the microbial community present, temperature, oxygen levels, and nutrient availability. The ecological impact is entirely unstudied.
Table 3: Biodegradation Data for this compound
| Microorganism | Environment | Degradation Rate | Metabolic Pathway |
|---|
Environmental Persistence Modeling and Transformation Product Analysis
No environmental persistence models or analyses of transformation products for this compound have been published.
Modeling the environmental persistence of a chemical requires input data such as its degradation rates (hydrolysis, photolysis, biodegradation), partition coefficients (e.g., Kow), and vapor pressure. As this fundamental data is unavailable, no reliable persistence modeling can be performed. Consequently, its potential for long-range transport or accumulation in different environmental compartments (air, water, soil, sediment) is unknown. Analysis of transformation products, which would identify the various chemicals formed during its degradation, is also absent from the scientific literature.
Future Research Directions and Unexplored Academic Avenues for 3,3 Dimethyl 1,5 Dioxonane 6,9 Dione
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of complex cyclic molecules like 3,3-Dimethyl-1,5-dioxonane-6,9-dione, which may involve condensation and ring-closure reactions, is ripe for innovation through the application of flow chemistry and automated synthetic platforms. ontosight.ai Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up.
Future research should focus on developing a robust and efficient continuous flow synthesis for this compound. This would involve a systematic investigation of reaction parameters such as temperature, pressure, residence time, and catalyst loading to maximize yield and purity. The integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, could lead to a fully automated and streamlined production process.
Table 1: Potential Parameters for Flow Synthesis of this compound
| Parameter | Range for Investigation | Rationale |
| Temperature | 25 - 150 °C | To overcome activation energy barriers and control reaction kinetics. |
| Pressure | 1 - 10 bar | To maintain solvent in the liquid phase at elevated temperatures and enhance reaction rates. |
| Residence Time | 1 - 60 minutes | To ensure complete conversion of starting materials while minimizing side product formation. |
| Catalyst | Solid-supported acids/bases | To facilitate heterogeneous catalysis, allowing for easy separation and catalyst recycling. |
| Solvent | Acetonitrile, THF, Toluene | To ensure solubility of reactants and intermediates, and to be compatible with the reaction conditions. |
An automated platform could also facilitate the rapid synthesis of a library of this compound derivatives by systematically varying the starting materials. This high-throughput approach would be invaluable for structure-activity relationship studies and the discovery of new molecules with optimized properties.
Development of In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and control. The development and application of in-situ spectroscopic techniques for real-time reaction monitoring represents a significant and largely unexplored avenue of research. frontiersin.org
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the formation of intermediates, the consumption of reactants, and the emergence of products as the reaction progresses. frontiersin.org This data can be used to build detailed kinetic models, identify reaction bottlenecks, and ensure consistent product quality.
Future work in this area should aim to couple these spectroscopic techniques with the flow synthesis platforms described above. This would enable real-time feedback control, where reaction parameters are automatically adjusted to maintain optimal conditions. Furthermore, advanced techniques like in-situ X-ray absorption spectroscopy (XAS) could provide detailed information about the electronic structure and coordination environment of catalytic species involved in the synthesis. frontiersin.org
Discovery and Optimization of Novel Catalytic Systems for Dioxonane Chemistry
The synthesis and functionalization of dioxonane structures are often reliant on effective catalytic systems. While traditional acid and base catalysis may be employed, there is a vast and underexplored landscape of novel catalytic systems that could offer improved efficiency, selectivity, and sustainability for the chemistry of this compound.
Future research efforts should be directed towards the discovery and optimization of catalysts for key transformations involving this molecule. This includes:
Organocatalysts: Chiral organocatalysts could enable the enantioselective synthesis of substituted this compound derivatives, which is of particular interest for potential pharmaceutical applications.
Metal-based Catalysts: The use of transition metal catalysts could open up new reaction pathways for the functionalization of the dioxonane ring, such as C-H activation or cross-coupling reactions.
Biocatalysts: Enzymes could offer a highly selective and environmentally friendly approach to the synthesis and modification of this compound.
The systematic screening of catalyst libraries, coupled with computational modeling to predict catalyst performance, will be instrumental in identifying promising candidates.
Table 2: Potential Catalytic Systems for this compound Chemistry
| Catalyst Type | Potential Application | Advantages |
| Chiral Phosphoric Acids | Asymmetric ring-opening reactions | High enantioselectivity, metal-free. |
| Palladium Complexes | Cross-coupling for ring functionalization | Versatility in forming C-C and C-heteroatom bonds. |
| Lipases | Kinetic resolution of racemic mixtures | Mild reaction conditions, high selectivity. |
| Zeolites | Shape-selective synthesis | Reusability, thermal stability. |
Rational Design of Next-Generation Cyclic Dioxo-Diones for Tailored Chemical Properties
While this compound itself holds potential, the principles of rational design can be applied to create a new generation of cyclic dioxo-diones with precisely tailored chemical properties. rsc.org This involves making targeted modifications to the molecular structure to influence its reactivity, stability, and physical characteristics.
Future academic pursuits in this area should focus on:
Ring Size Modification: Exploring the synthesis of related cyclic dioxo-diones with smaller or larger rings to study the effect of ring strain on reactivity and conformation.
Substitution Pattern Variation: Introducing different functional groups at various positions on the ring to modulate electronic properties, solubility, and intermolecular interactions.
Heteroatom Incorporation: Replacing one or more of the oxygen atoms in the ring with other heteroatoms, such as sulfur or nitrogen, to create novel heterocyclic scaffolds with unique properties.
This rational design approach, guided by computational chemistry and structure-property relationship studies, will enable the development of new molecules for specific applications, moving beyond the initial exploration of the parent compound. nih.gov
Advanced Theoretical Advancements in Predicting Complex Reactivity and Material Performance
The predictive power of computational chemistry is a vital tool in modern chemical research. For a relatively unexplored molecule like this compound, advanced theoretical advancements can provide crucial insights into its behavior and guide experimental efforts.
Future research should leverage high-level quantum chemical calculations and molecular dynamics simulations to:
Predict Reactivity: Employing methods like density functional theory (DFT) to model reaction pathways, calculate activation barriers, and predict the regioselectivity and stereoselectivity of various transformations. rsc.org
Elucidate Conformation: The nine-membered ring of this compound can likely adopt multiple conformations, which will significantly impact its properties. thieme-connect.de Theoretical studies can identify the most stable conformations and the energy barriers between them.
Simulate Material Properties: If this compound is considered as a monomer for polymerization, molecular dynamics simulations can predict the physical and mechanical properties of the resulting polymer, such as its glass transition temperature and tensile strength.
These theoretical investigations will not only accelerate the pace of discovery but also provide a fundamental understanding of the structure-property relationships governing this class of molecules.
Q & A
Basic Research Questions
Q. What experimental parameters are critical for achieving high-yield synthesis of 3,3-Dimethyl-1,5-dioxonane-6,9-dione via cyclization reactions?
- Methodological Answer: Optimize solvent polarity and reaction time. For cyclization, a 1,4-dioxane/water (1:1) system with triethylamine as an acid scavenger has been effective in analogous dione syntheses. Reaction monitoring via TLC or HPLC ensures intermediate stability. Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) minimizes side products .
Q. How can researchers purify this compound from reaction mixtures?
- Methodological Answer: Recrystallization using solvents like ethyl acetate/hexane (3:1) or column chromatography (silica gel, gradient elution with dichloromethane/methanol) isolates the compound. Centrifugation or vacuum filtration removes insoluble byproducts, as demonstrated in triazine derivative purifications .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer:
- IR Spectroscopy: Detect carbonyl stretches (C=O) near 1700–1750 cm⁻¹.
- ¹H/¹³C-NMR: Assign methyl groups (δ ~1.2–1.5 ppm for protons; δ ~20–25 ppm for carbons) and ketone carbons (δ ~200–210 ppm).
- Elemental Analysis: Verify C, H, and O ratios (e.g., theoretical C₈H₁₀O₄: C 52.74%, H 5.53%, O 41.73%) .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer: Conduct accelerated stability studies using buffers (pH 3–9) at 25–60°C. Monitor degradation via HPLC-UV (λ = 210 nm for carbonyl absorption). Compare half-life (t₁/₂) under acidic vs. alkaline conditions. For bicyclic diones, hydrolysis rates typically increase at extremes (pH <3 or >9) due to keto-enol tautomerization .
Q. What mechanistic insights can DFT calculations provide for the reactivity of this compound in nucleophilic additions?
- Methodological Answer: Use Gaussian or ORCA software to model transition states. Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbons). Compare activation energies for nucleophilic attack (e.g., by amines or alcohols) at C6 vs. C9 positions. Validate predictions with experimental kinetic data .
Q. How can competing side reactions during derivatization of this compound be minimized?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
